

Validating XRF Fusion Results: A Comparative Guide Using Certified Reference Materials

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Compound of Interest

Compound Name: *Lithium borate*

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A comprehensive guide for researchers, scientists, and drug development professionals on the validation of X-ray Fluorescence (XRF) fusion results. This guide provides a comparative analysis of the fusion method against other sample preparation techniques, supported by experimental data from certified reference materials (CRMs).

The accuracy and reliability of X-ray Fluorescence (XRF) spectrometry, a powerful technique for elemental analysis, are fundamentally dependent on the quality of sample preparation. For solid materials such as cements, ores, and geological samples, the fusion method has emerged as a superior technique for preparing homogeneous samples, thereby minimizing matrix effects and eliminating errors arising from particle size and mineralogical heterogeneity. [1][2] The validation of XRF fusion results using Certified Reference Materials (CRMs) is a critical step to ensure the accuracy and traceability of the analytical data.[3]

This guide provides a detailed comparison of the fusion method with alternative sample preparation techniques, presents quantitative data from the analysis of cement CRMs, and outlines the experimental protocols for validating XRF fusion results.

Comparison of Sample Preparation Methods for XRF Analysis

The choice of sample preparation method significantly impacts the quality of XRF data. While several methods exist, the most common for powdered materials are the pressed powder pellet method and the fusion method.

Feature	Fusion Bead Method	Pressed Powder Pellet Method
Principle	The sample is dissolved in a molten flux (e.g., lithium borate) and cast into a homogeneous glass disc. ^[4]	The powdered sample is mixed with a binder and compressed under high pressure to form a solid pellet. ^[4]
Homogeneity	Excellent, as the sample is completely dissolved, eliminating particle size and mineralogical effects. ^[4]	Good, but can be susceptible to particle size effects, mineralogical heterogeneity, and segregation of particles. ^[1]
Matrix Effects	Significantly reduced due to the dilution of the sample in the flux. ^[1]	More pronounced, as the sample matrix is not fundamentally altered.
Accuracy	Generally higher, especially for major and minor elements, due to the elimination of physical and mineralogical interferences. ^[1]	Can be lower for complex matrices due to the aforementioned effects. Better suited for trace element analysis where dilution in fusion might be a concern. ^[5]
Sample Throughput	Lower, as the fusion process involves heating and cooling steps.	Higher, as pellet pressing is a faster process.
Cost	Higher, due to the need for fluxes, platinum crucibles, and a fusion machine.	Lower, requiring only a press and binder.
Typical Applications	High-accuracy analysis of cements, ores, rocks, and other geological materials where precision is paramount. ^[2]	Rapid screening, quality control, and analysis of less complex matrices. ^[5]

Quantitative Validation of XRF Fusion Results with Cement CRMs

To validate the accuracy of the XRF fusion method, a series of Portland cement Certified Reference Materials (CRMs) from the National Institute of Standards and Technology (NIST) were analyzed. The results, as presented in the following tables, demonstrate a strong correlation between the certified values and the values measured by XRF after fusion preparation. These results are in accordance with the ASTM C114-18 standard for the chemical analysis of hydraulic cement.[\[6\]](#)[\[7\]](#)

Table 1: Comparison of Certified and Measured Values for NIST SRM 1881a[\[8\]](#)

Oxide	Certified Value (mass%)	Measured Value (mass%)
CaO	64.55	64.58
SiO ₂	21.35	21.33
Al ₂ O ₃	5.22	5.23
Fe ₂ O ₃	2.58	2.58
SO ₃	2.45	2.46
MgO	2.25	2.24
K ₂ O	0.55	0.55
Na ₂ O	0.16	0.16

Table 2: Comparison of Certified and Measured Values for NIST SRM 1884a[\[8\]](#)

Oxide	Certified Value (mass%)	Measured Value (mass%)
CaO	65.81	65.83
SiO ₂	21.84	21.82
Al ₂ O ₃	4.59	4.60
Fe ₂ O ₃	3.28	3.28
SO ₃	2.30	2.31
MgO	1.18	1.18
K ₂ O	0.26	0.26
Na ₂ O	0.15	0.15

Table 3: Comparison of Certified and Measured Values for NIST SRM 1889a[8]

Oxide	Certified Value (mass%)	Measured Value (mass%)
CaO	63.31	63.33
SiO ₂	20.28	20.27
Al ₂ O ₃	5.75	5.76
Fe ₂ O ₃	2.28	2.28
SO ₃	3.65	3.66
MgO	2.98	2.97
K ₂ O	0.88	0.88
Na ₂ O	0.20	0.20

Experimental Protocols

XRF Fusion Sample Preparation

This protocol is based on the methods described for the analysis of cement according to ASTM C114-18.[6][8]

Materials and Equipment:

- Certified Reference Material (CRM) or sample powder
- Lithium tetraborate ($\text{Li}_2\text{B}_4\text{O}_7$) and lithium metaborate (LiBO_2) flux mixture (e.g., 50:50 ratio), pre-dried at 500°C[8]
- Platinum/5% Gold (Pt/Au) crucible and casting dish
- Automated fusion machine
- Weighing balance (accuracy ± 0.1 mg)

Procedure:

- Accurately weigh 0.8 g of the CRM or sample powder.[8]
- Accurately weigh 3.2 g of the pre-dried **lithium borate** flux.[8]
- Thoroughly mix the sample and flux in the Pt/Au crucible.
- Place the crucible in the fusion machine.
- Fuse the mixture at 1050°C.[8]
- After fusion, the molten mixture is automatically poured into the casting dish and cooled to form a homogeneous glass bead.

XRF Analysis

Instrumentation:

- Wavelength Dispersive X-ray Fluorescence (WDXRF) Spectrometer (e.g., Rigaku Supermini200 or Multix15)[7][8]

Measurement Conditions:

- X-ray Tube: Rhodium (Rh) or Palladium (Pd) target[9]

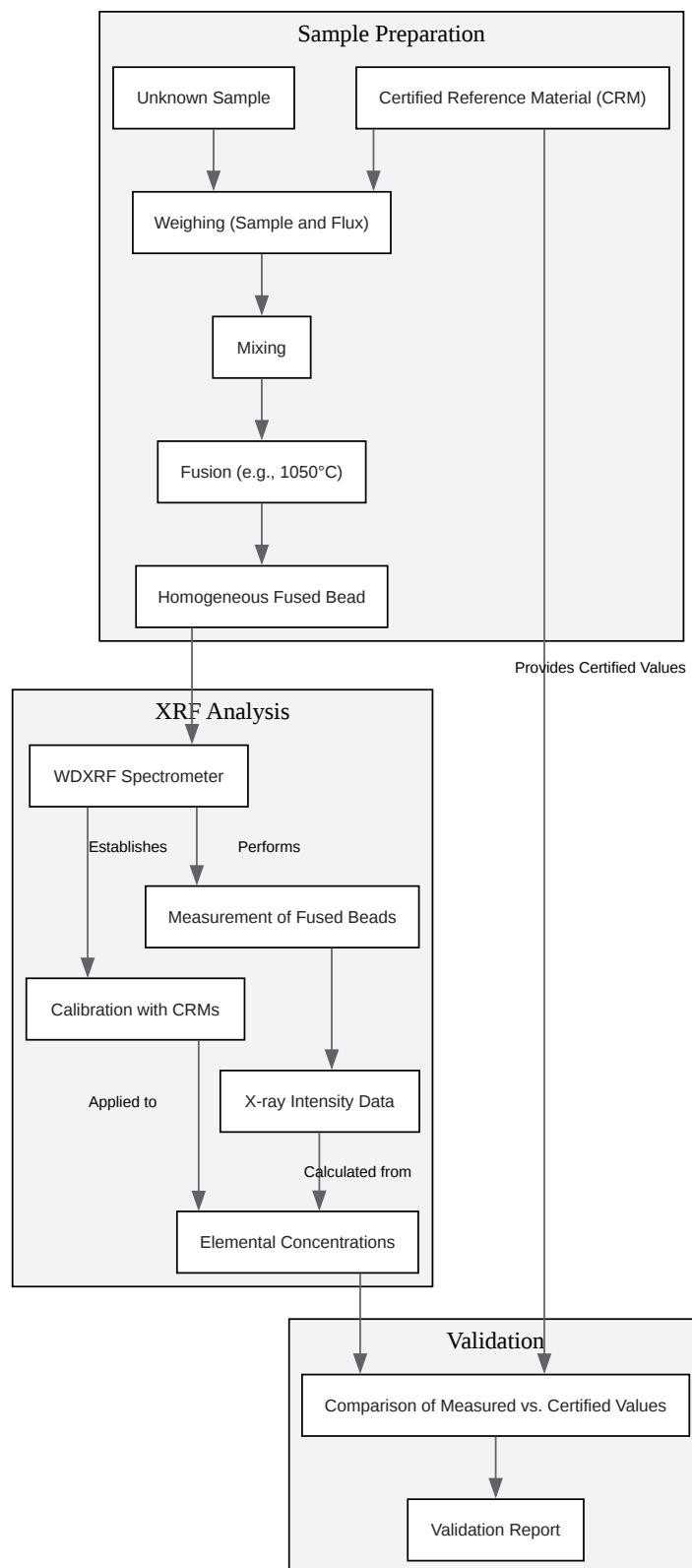
- Atmosphere: Vacuum
- Analysis Area: Dependent on the spectrometer and sample holder
- Detectors: Scintillation counter and flow proportional counter
- Analyzing Crystals: A selection of crystals appropriate for the elements of interest (e.g., LiF, PET, Ge)

Calibration and Measurement:

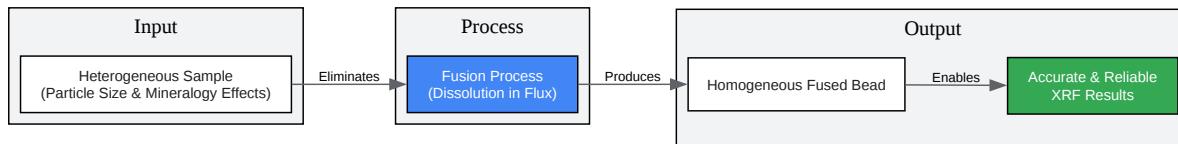
- A calibration curve for each element is established by measuring a suite of CRMs with a range of certified concentrations.
- The prepared fused beads of the unknown samples are then measured under the same analytical conditions.
- The elemental concentrations are calculated from the measured X-ray intensities using the established calibration curves.

Logical Workflow and Data Relationships

The following diagrams illustrate the key workflows and relationships in the validation of XRF fusion results.

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Caption: Workflow for the validation of XRF fusion results.



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Caption: The role of fusion in achieving accurate XRF results.

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